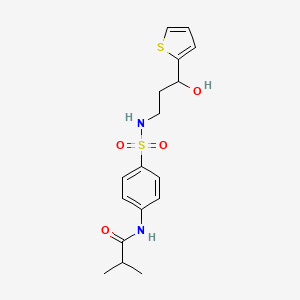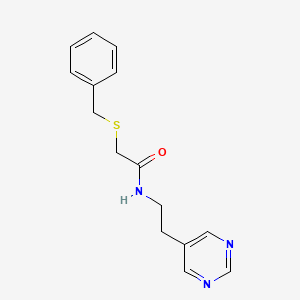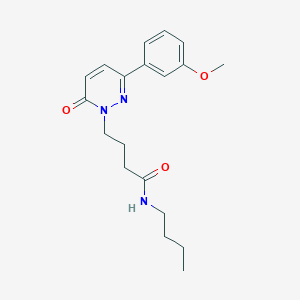![molecular formula C26H22N4O2 B2512861 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1215471-61-6](/img/structure/B2512861.png)
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Derivative Exploration
Research efforts have been directed towards exploring the synthetic pathways and reactions of compounds structurally similar to 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one. For instance, Chern et al. (1988) detailed a facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related derivatives, showcasing methodologies that might be applicable or adaptable for synthesizing the specified compound or its analogs (Chern et al., 1988). Similarly, the work by Al-Salahi and Geffken (2011) on synthesizing novel [1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives highlights the potential for chemical transformation and derivative exploration within this compound class (Al-Salahi & Geffken, 2011).
Pharmacological Investigations
While specifically excluding drug use and dosage details, it's noteworthy that derivatives of [1,2,4]triazoloquinazolinones have been investigated for their pharmacological potential. For example, Alagarsamy et al. (2008) synthesized and tested novel triazoloquinazolinone derivatives for H1-antihistaminic activity, indicating a broader interest in the medicinal chemistry applications of this compound class (Alagarsamy et al., 2008). This research direction underscores the compound's relevance in scientific investigations aiming to discover new therapeutic agents.
Structural Analysis and Activity Relationship
In addition to synthesis and pharmacological evaluations, the structural analysis and activity relationship of triazoloquinazolinone derivatives have been a focal point of research. For instance, Crabb et al. (1999) prepared [1,2,4]triazoloquinazolinium betaines and explored their molecular rearrangements, contributing to the understanding of structural dynamics within this class of compounds (Crabb et al., 1999).
Anticancer Activity and Molecular Targets
The exploration of anticancer activities and identification of molecular targets associated with triazoloquinazolinone derivatives further exemplify the scientific research applications of these compounds. Pokhodylo et al. (2020) investigated selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including quinazolinone derivatives, for their antiproliferative effects, highlighting the potential for these compounds in cancer therapy research (Pokhodylo et al., 2020).
特性
IUPAC Name |
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-16-7-6-8-19(14-16)24-27-25-21-9-4-5-10-22(21)29(26(32)30(25)28-24)15-23(31)20-12-11-17(2)13-18(20)3/h6-8,11-14,21-22,24-25,27-28H,4-5,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEHUZULHAXJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3C4CCCCC4N(C(=O)N3N2)CC(=O)C5=C(C=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2512779.png)
![3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2512780.png)
![9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512781.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2512783.png)
![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)



![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)


![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)